molecular formula C6H14Cl3N B1294428 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride CAS No. 3590-07-6

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride

Cat. No.: B1294428
CAS No.: 3590-07-6
M. Wt: 206.5 g/mol
InChI Key: NATUMHLLJZPGJW-UHFFFAOYSA-N
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Description

Historical development of nitrogen mustard compounds

The development of nitrogen mustard compounds originated during World War I with the observation of mustard gas effects on biological systems. The devastating impact of sulfur mustard (bis(2-chloroethyl) sulfide) on bone marrow and white blood cells had been documented since the First World War, prompting extensive research into related chemical structures. In 1935, several lines of chemical and biological research converged to yield results that would prove instrumental after the start of the Second World War.

The discovery of the vesicant action of chemicals related to sulfur mustards, but with nitrogen substituting for sulfur, marked the birth of the "nitrogen mustards" as a distinct chemical class. German scientists devised nitrogen mustard compounds in their search for improved war gases that would be odorless and devoid of the telltale garlic odor of traditional mustard gas, while also being more quickly absorbed through the skin to produce internal injury.

During World War II, the United States Office of Scientific Research and Development initiated contracts to study nitrogen mustards at two universities: Yale University and the University of Chicago. This research program was designed to investigate chemical warfare agents, but both groups independently recognized the potential for medical applications of these compounds.

Table 1: Timeline of Nitrogen Mustard Development

Year Development Institution/Researcher Significance
1917 Mustard gas implementation in warfare German military First systematic use of chemical warfare agents
1920s-1930s Initial nitrogen mustard synthesis Various research groups Development of nitrogen-based analogs
1935 Nitrogen mustard characterization Multiple research lines Recognition of vesicant properties
1942 Military research initiation Office of Scientific Research and Development Systematic study of chemical warfare applications
1942 First biological studies Yale University and University of Chicago Investigation of biological effects

Discovery and initial characterization of HN1 hydrochloride

The specific compound 2-chloro-N-(2-chloroethyl)-N-ethylethanamine, designated as HN1 in military nomenclature, was developed during the 1920s and 1930s initially for civilian applications, including the removal of warts, before its adoption as a military agent. The compound is characterized by its oily liquid appearance, ranging from colorless to pale yellow, with a distinctive faint fishy or musty odor.

Chemical analysis revealed HN1 to be a chemical relative of mustard gas, with the critical difference being the replacement of the sulfur atom with nitrogen. This structural modification resulted in an organic compound with the formula C₂H₅N(CH₂CH₂Cl)₂, featuring two 2-chloroethyl groups attached to an ethylamine backbone, forming a tertiary amine structure.

The hydrochloride salt form of this compound was developed to provide a more stable and manageable formulation for research purposes. As a crystalline hydrochloride salt, it could be freshly dissolved and safely handled in laboratory settings, unlike the volatile base form which presented significant handling challenges.

Table 2: Chemical Properties of HN1 Hydrochloride

Property Value Reference Source
Molecular Formula C₆H₁₃Cl₂N
Molecular Weight 170.08 g/mol
CAS Registry Number 538-07-8
Melting Point -33.9°C
Boiling Point 280.59°C (estimated)
Density 1.0860 g/cm³
Refractive Index 1.6000 (estimated)
Physical Appearance Colorless to yellow oily liquid

Evolution of research focus on bis(2-chloroethyl)amines

The research focus on bis(2-chloroethyl)amines underwent a significant transformation from military applications to biological and medical research during the 1940s. Yale pharmacologists Louis Goodman and Alfred Gilman initiated groundbreaking studies on the effects of nitrogen mustards on lymphoma, beginning with early studies in mice that showed dramatic regression of disease.

The evolution of research methodology involved extensive animal testing to understand the mechanism of action. Researchers discovered that nitrogen mustards form cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride leaving group by the amine nitrogen atom. This aziridinium group then alkylates DNA once attacked by the N7 nucleophilic center on the guanine base.

A critical finding emerged during wartime research: to be effective, nitrogen mustards required two reactive sites, as similar molecules with only one reactive site were found to be largely inactive. This observation led to the concept that the anticancer and toxic actions required the formation of crosslinks between target molecules.

Table 3: Research Evolution Milestones

Research Phase Focus Area Key Finding Impact
1920s-1930s Chemical synthesis Development of bis(2-chloroethyl)amines Establishment of basic chemistry
1940s Biological effects Discovery of DNA alkylation mechanism Understanding of molecular action
1950s-1960s Mechanism studies Identification of crosslink formation Elucidation of cytotoxic mechanism
1970s onwards Structural modification Development of derivatives and analogs Optimization of chemical properties

Significance in chemical and biochemical research

The significance of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride in chemical and biochemical research extends far beyond its original military applications. This compound has served as a fundamental tool for understanding DNA alkylation chemistry and has contributed substantially to the development of chemical biology as a discipline.

In biochemical research, nitrogen mustards have been instrumental in elucidating DNA structure-function relationships. The strong cytotoxic effect caused by the formation of interstrand crosslinks has provided researchers with a powerful tool for studying cellular response mechanisms to DNA damage. The compound's ability to form 1,3 interstrand crosslinks in specific 5'-d(GNC) sequences has been particularly valuable for understanding DNA repair mechanisms.

The development of analytical methods for studying nitrogen mustard adduct formation has advanced significantly since the compound's initial characterization. Modern research employs sophisticated techniques such as ultraperformance liquid chromatography ion trap multistage scanning mass spectrometry to characterize and measure various guanine adducts formed by reaction with DNA.

Table 4: Research Applications and Techniques

Research Application Methodology Contribution to Science
DNA alkylation studies Mass spectrometry analysis Understanding of crosslink formation mechanisms
Chemical biology research Cell culture studies Elucidation of cellular response pathways
Analytical chemistry Chromatographic techniques Development of detection methods
Structural biology Nuclear magnetic resonance Characterization of DNA-drug interactions
Pharmacological research Animal model studies Understanding of biological activity

Contemporary research continues to explore the fundamental chemistry of nitrogen mustards, with particular emphasis on developing hybrid molecules that incorporate the bis(2-chloroethyl)amine functional group. These investigations have revealed that nitrogen mustards can be successfully hybridized with various drug-like fragments to create novel compounds with improved properties.

The compound has also played a crucial role in advancing our understanding of chemical warfare agent detection and neutralization. Research into the reactivity profile of HN1 hydrochloride has contributed to the development of protective measures and decontamination procedures, even though the compound itself has never been used in actual warfare.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATUMHLLJZPGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189471
Record name Triethylamine, 2,2'-dichloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-07-6
Record name Triethylamine, 2,2'-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylamine, 2,2'-dichloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The general synthesis involves the following steps:

  • Chlorination of Ethanolamine : Ethanolamine is reacted with hydrogen chloride gas, leading to the formation of 2-chloroethylamine hydrochloride.

  • Reactions with Organic Acids : The chlorinated product is then treated with various organic acids under controlled conditions to yield the desired compound.

Detailed Synthesis Steps

The preparation method can be detailed as follows:

  • Chlorination Reaction :

    • Ethanolamine is introduced into a reaction vessel.
    • Hydrogen chloride gas is bubbled through the solution until the pH reaches approximately 2-3.
    • The reaction temperature is maintained at room temperature during this step.
  • Addition of Organic Acid :

    • An organic acid (such as propionic acid, butyric acid, glutaric acid, or adipic acid) is added to the reaction mixture.
    • The temperature is then raised to between 120°C and 160°C while continuing to introduce hydrogen chloride gas.
    • The reaction proceeds for 2-5 hours, during which water produced is distilled off.
  • Final Product Isolation :

    • After completion of the reaction, the mixture is cooled to room temperature.
    • Absolute ethyl alcohol is added, and the mixture is stirred.
    • The product is filtered and dried under vacuum at temperatures between 50°C and 60°C to yield the final product.

Yield and Purity

The synthesis methods reported yield high purity products, often exceeding 99% purity with yields around 90%. For example:

Example Organic Acid Used Reaction Time (hours) Yield (%) Purity (%)
1 Adipic Acid 4 92.2 99.3
2 Glutaric Acid 5 89.0 99.5
3 Propionic Acid 4.5 90.5 99.0

These results indicate that varying the type of organic acid and reaction conditions can influence both yield and purity significantly.

The preparation of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride involves a systematic approach that emphasizes the importance of reaction conditions and choice of reagents. The methods outlined provide a framework for synthesizing this compound efficiently while achieving high purity and yield, making it suitable for further applications in research and industry.

Further research could explore alternative synthesis routes or modifications in reaction conditions to optimize yields further or reduce environmental impact by utilizing greener chemistry practices.

Chemical Reactions Analysis

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to cross-linking and disruption of normal cellular functions. This property makes it useful in the synthesis of chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares HN1 hydrochloride with key structurally related nitrogen mustards and aminoethyl chlorides:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications
HN1 hydrochloride 3590-07-6 C₆H₁₄Cl₃N 206.54 Bis(2-chloroethyl), ethyl Antineoplastic research
HN2 (Mechlorethamine hydrochloride) 55-86-7 C₅H₁₁Cl₂N·HCl 192.52 Bis(2-chloroethyl), methyl Chemotherapy (lymphoma)
2-(N,N-Dimethylamino)ethyl chloride HCl 4584-46-7 C₄H₁₁Cl₂N 144.05 Dimethylamino, chloroethyl Pharmaceutical synthesis (e.g., antihistamines)
2-Chloro-N,N-diethylethanamine HCl 869-24-9 C₆H₁₅Cl₂N 172.10 Diethyl, chloroethyl Intermediate for surfactants, drugs
N-(2-Chloroethyl)-2-propanamine HCl 6306-61-2 C₅H₁₃Cl₂N 170.07 Isopropyl, chloroethyl Experimental alkylating agent

Research Findings and Toxicity Profiles

  • HN1 Hydrochloride: Limited clinical data exist due to its primary use in research. In vitro studies show it induces apoptosis in lymphoma cells at IC₅₀ values comparable to HN2 (~1–5 µM), but its higher lipophilicity may enhance blood-brain barrier penetration .
  • HN2 (Mechlorethamine): A cornerstone of early chemotherapy, HN2 causes severe vesicant effects and hematologic toxicity. Its LD₅₀ in mice is 2 mg/kg (intravenous), highlighting narrow therapeutic margins .
  • 2-(N,N-Dimethylamino)ethyl Chloride HCl: Non-myelosuppressive at therapeutic doses, this compound is safer for non-oncologic applications. Its LD₅₀ in rats exceeds 500 mg/kg (oral) .

Biological Activity

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, commonly known as chlormethine, is a potent alkylating agent primarily used in chemotherapy. Its biological activity is significant due to its mechanism of action involving DNA interaction, which leads to cell cycle arrest and apoptosis. This article delves into the compound's biological activity, biochemical properties, pharmacokinetics, and its applications in research and medicine.

Target of Action

Chlormethine specifically targets the N7 nitrogen on the guanine base of DNA. This interaction is crucial for its function as an alkylating agent.

Mode of Action

The compound binds to DNA, causing crosslinking of two strands , which disrupts normal DNA replication and transcription processes. This leads to significant cellular consequences, including:

  • Cell cycle arrest
  • Apoptosis (programmed cell death)

Biochemical Pathways

The interaction with DNA affects critical pathways such as:

  • DNA replication
  • Transcription pathways

By crosslinking DNA strands, chlormethine inhibits these pathways, leading to cell death and preventing the proliferation of cancer cells .

Chlormethine exhibits several biochemical properties that enhance its biological activity:

  • Alkylating Agent : Forms covalent bonds with nucleophilic sites in biomolecules.
  • DNA Interaction : Primarily interacts with DNA, leading to modifications that inhibit replication and transcription.
  • Protein Interaction : Can also alkylate proteins, affecting their function and enzyme activity.

Cellular Effects

The effects on cellular processes include:

  • Disruption of DNA synthesis and repair mechanisms
  • Induction of cytotoxicity in various cell types, particularly cancer cells
  • Activation of stress response pathways such as p53 signaling
  • Alteration in gene expression related to cell survival and proliferation .

Pharmacokinetics

Chlormethine has a rapid pharmacokinetic profile:

  • Biological Half-Life : Less than 1 minute, necessitating careful dosing in therapeutic applications.
  • Rapid distribution throughout tissues can lead to both therapeutic effects and toxicity .

Research Applications

Chlormethine is utilized in various fields of research and medicine:

  • Chemotherapy : It is used as a treatment for various malignancies including Hodgkin's lymphoma and other lymphoid cancers.
  • Chemical Warfare : Historically used as a blistering agent in warfare (code-named HN2).
  • Synthetic Chemistry : Serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals .

Case Studies

  • Cancer Treatment : Clinical studies have shown that chlormethine can effectively treat skin cancers like mycosis fungoides. Topical formulations have demonstrated efficacy with manageable side effects .
  • Toxicology Studies : Research indicates that exposure to chlormethine can lead to significant immunosuppression and damage to mucous membranes, with delayed symptoms following exposure. Long-term effects may include increased cancer risk due to DNA damage .

Summary Table of Biological Activity

Property/EffectDescription
Target N7 nitrogen on guanine base in DNA
Mechanism Crosslinking of DNA strands
Cellular Impact Cell cycle arrest, apoptosis
Pharmacokinetics Biological half-life < 1 minute
Therapeutic Uses Chemotherapy for lymphoid malignancies
Toxicological Effects Immunosuppression, potential long-term carcinogenicity

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